Methandriol Diacetate: A Technical Guide for Researchers
Methandriol Diacetate: A Technical Guide for Researchers
Foreword
Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), represents a unique molecular entity within the vast landscape of steroidal compounds. While its parent compound, methandriol, has seen some clinical investigation, methandriol diacetate itself has remained largely in the realm of experimental chemistry. This guide is intended to provide a comprehensive technical overview of methandriol diacetate for researchers, scientists, and drug development professionals. It is structured to deliver not just a collection of data, but a cohesive understanding of its chemical nature, biological context, and the analytical methodologies required for its study. The information presented herein is synthesized from available scientific literature and databases, with a clear delineation of established facts and areas where data remains sparse, thereby highlighting opportunities for future research.
Chemical Identity and Physicochemical Properties
Methandriol diacetate, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol diacetate, is the 3β,17β-diacetate ester of methandriol.[1][2] As a prodrug, its biological activity is primarily mediated through its hydrolysis to the active metabolite, methandriol.[1]
Table 1: Physicochemical Properties of Methandriol Diacetate
| Property | Value | Source(s) |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-17-Acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | [3] |
| Synonyms | Methylandrostenediol diacetate, 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate | [1][2] |
| CAS Number | 2061-86-1 | [2] |
| Molecular Formula | C₂₄H₃₆O₄ | [2] |
| Molecular Weight | 388.54 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 145–146°C | [2] |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol | [2] |
Below is a two-dimensional representation of the chemical structure of Methandriol Diacetate.
Synthesis and Manufacturing
The synthesis of methandriol diacetate proceeds via the esterification of the 3β and 17β hydroxyl groups of methandriol. This can be achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine to neutralize the acid byproduct.
Experimental Protocol: A Postulated Synthesis
The following is a generalized, theoretical protocol based on common steroid esterification procedures. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
-
Dissolution: Dissolve methandriol in a suitable anhydrous solvent, such as pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution in an ice bath and slowly add a molar excess (e.g., 2.2 equivalents) of acetic anhydride or acetyl chloride dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or ice.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methandriol diacetate by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.[4]
Pharmacology and Mechanism of Action
As a prodrug, methandriol diacetate is pharmacologically inactive until it is hydrolyzed in the body to methandriol.[1][4] Therefore, its pharmacological effects are those of methandriol.
Mechanism of Action
The primary mechanism of action for methandriol is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding to the AR in target tissues, the methandriol-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects.
Pharmacological Effects
The effects of methandriol are generally categorized as anabolic (e.g., increased protein synthesis, muscle mass, and bone density) and androgenic (e.g., development of male secondary sexual characteristics).[5] Methandriol diacetate is reported to have relatively low androgenic effects compared to its anabolic properties.[2] However, quantitative data on the anabolic-to-androgenic ratio for methandriol or methandriol diacetate is not well-documented in publicly available literature.
The parent compound, methandriol, has been used medically in the treatment of breast cancer in women.[1]
Pharmacokinetics and Metabolism
The diacetate esterification of methandriol is expected to alter its pharmacokinetic profile, primarily by increasing its lipophilicity and prolonging its release and duration of action when administered via intramuscular injection.[6]
Once hydrolyzed to methandriol, the active metabolite undergoes further metabolism. The primary metabolic pathways for methandriol are believed to involve:
-
Phase I Metabolism:
-
Phase II Metabolism:
-
Conjugation: The parent compound and its phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their excretion in the urine.[4]
-
Analytical Methods
The detection and quantification of methandriol diacetate and its metabolites are crucial for research, forensic, and anti-doping applications. Due to its nature as a prodrug, analytical methods often target the active metabolite, methandriol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of anabolic steroids.[7] For the analysis of methandriol, derivatization is typically required to increase its volatility and thermal stability. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method.
Sample Preparation for GC-MS Analysis of Methandriol in Urine: A General Protocol
-
Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid.[7]
-
Extraction: The deconjugated steroids are extracted from the aqueous matrix using a liquid-liquid extraction (LLE) with an organic solvent like tert-butyl methyl ether (TBME).[7]
-
Derivatization: The extracted and dried residue is derivatized with a silylating agent to form trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of steroids and is increasingly the method of choice. It often does not require derivatization, simplifying sample preparation.
Key Considerations for LC-MS/MS Method Development:
-
Chromatography: Reversed-phase chromatography using a C18 or similar column is typically employed for the separation of steroids.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for methandriol diacetate and methandriol would need to be determined.
Safety and Toxicology
Specific toxicological data for methandriol diacetate is scarce. Therefore, its safety profile is largely inferred from data on its parent compound, methandriol, and the general class of 17α-alkylated anabolic-androgenic steroids.
Potential Adverse Effects Associated with 17α-Alkylated AAS:
-
Hepatotoxicity: 17α-alkylation is known to be associated with potential liver toxicity, including cholestatic jaundice and, in rare cases, hepatic tumors with long-term high-dose use.
-
Cardiovascular Effects: AAS can adversely affect the cardiovascular system by altering lipid profiles (decreasing HDL and increasing LDL), promoting hypertension, and potentially increasing the risk of thrombotic events.
-
Endocrine Disruption: Exogenous administration of AAS suppresses the hypothalamic-pituitary-gonadal axis, leading to decreased endogenous testosterone production and testicular atrophy in males. In females, it can cause virilization (e.g., hirsutism, voice deepening, and clitoral enlargement).
-
Psychological Effects: Mood swings, aggression ("roid rage"), and dependence have been associated with high-dose AAS use.
Given these potential risks, handling of methandriol diacetate should be conducted with appropriate safety precautions in a laboratory setting.
Regulatory Status
Methandriol diacetate is classified as a synthetic anabolic-androgenic steroid and is considered a controlled substance in many jurisdictions, including the United States where its parent compound, methandriol, is a Schedule III drug.[2] Its use is also banned in competitive sports by the World Anti-Doping Agency (WADA).
Conclusion and Future Directions
Methandriol diacetate remains a compound of interest primarily for academic and forensic research. While its chemical properties and general pharmacological class are established, there is a significant lack of detailed, publicly available data regarding its specific synthesis, quantitative pharmacological profile, and toxicology. For researchers in drug development and related fields, this presents both a challenge and an opportunity. Further investigation into the following areas would be of significant value:
-
Quantitative Pharmacology: Determination of the anabolic-to-androgenic ratio and the androgen receptor binding affinity of methandriol.
-
Pharmacokinetics: A detailed pharmacokinetic study of methandriol diacetate to understand its absorption, distribution, metabolism, and excretion profile.
-
Toxicology: A comprehensive toxicological assessment of methandriol diacetate to establish its safety profile.
Such studies would provide a more complete understanding of this unique steroidal compound and its potential for future research applications.
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- Al-Asmari, A. I., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 8(4), 101.
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